molecular formula C5H4BrN5 B2718447 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine CAS No. 1556311-09-1

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

Cat. No.: B2718447
CAS No.: 1556311-09-1
M. Wt: 214.026
InChI Key: CGAXQOVMGHKWMA-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by the presence of a bromine atom at the 6th position of the triazolo[1,5-A]pyrimidine ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the target compound . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-assisted synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-A]pyrimidines and fused heterocyclic compounds .

Comparison with Similar Compounds

Comparison: 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it exhibits distinct enzyme inhibition profiles and potential therapeutic applications .

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAXQOVMGHKWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556311-09-1
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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